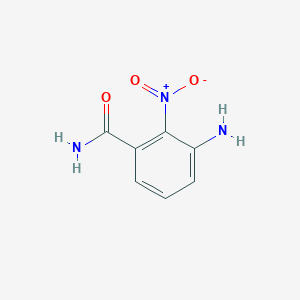

3-Amino-2-nitrobenzamide

Description

Contextualization within Substituted Benzamide (B126) Chemistry

Substituted benzamides are a broad class of chemical compounds derived from the simplest amide of benzoic acid, benzamide (C₇H₇NO). chemsrc.com These compounds are fundamental scaffolds in medicinal chemistry and materials science. zenodo.org The properties and reactivity of a substituted benzamide are largely dictated by the nature and position of the substituents on the aromatic ring.

3-Amino-2-nitrobenzamide is a distinct member of this family, featuring both an electron-donating amino group and an electron-withdrawing nitro group. This electronic dichotomy, combined with the hydrogen-bonding capabilities of the amide and amino functionalities, suggests a complex and versatile chemical character. The compound serves as a potential building block for the synthesis of more complex heterocyclic systems and other targeted molecules.

Below is a data table outlining some of the key chemical properties of this compound.

| Property | Value |

| CAS Number | 1261551-25-0 |

| Molecular Formula | C₇H₇N₃O₃ |

| Molecular Weight | 181.151 g/mol |

| Monoisotopic Mass | 181.048741 g/mol |

Data sourced from chemical databases. solubilityofthings.com

Historical Development of Synthetic Approaches to Analogous Compounds

While specific historical synthetic routes for this compound are not extensively documented in readily available literature, the synthesis of analogous substituted benzamides has been a cornerstone of organic chemistry for decades. The approaches to creating such molecules generally involve a few key strategies.

One common historical method involves the amidation of a corresponding carboxylic acid or its more reactive derivative, such as an acyl chloride. For instance, a general method for synthesizing nitro-substituted benzamides involves reacting the appropriate benzoyl chloride with a chosen aniline (B41778) in the presence of a base like triethylamine. nih.gov

Another well-established strategy is the modification of functional groups on a pre-existing benzamide ring. A prominent example is the reduction of a nitro group to an amino group. A patented process for the preparation of 2-amino-5-chloro-N,3-dimethylbenzamide illustrates a two-step synthesis that begins with the formation of a nitrobenzamide intermediate, which is subsequently reduced using iron powder in an acidic medium to yield the desired aminobenzamide. google.com Similarly, the reduction of nitro-substituted benzamides to their amino counterparts can be achieved using reagents like tin(II) chloride dihydrate in methanol (B129727). nih.gov

These general and historically significant synthetic transformations provide a framework for the plausible synthesis of this compound. For example, one could envision a pathway starting from 2-nitro-3-aminobenzoic acid or through the selective reduction of a dinitrobenzamide precursor.

Significance of Amide and Nitro Functional Groups in Organic Synthesis

The chemical utility of this compound is intrinsically linked to the reactivity of its amide and nitro functional groups.

The amide group is one of the most important functional groups in organic chemistry and biochemistry, famously forming the peptide bonds that link amino acids in proteins. solubilityofthings.com While extremely stable, the amide bond can be hydrolyzed under acidic or basic conditions. In synthetic chemistry, amides are versatile intermediates. The nitrogen atom of a primary amide, like that in this compound, can participate in various coupling reactions, and the carbonyl group can be reduced to an amine.

The nitro group is a powerful electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution. However, its most significant role in organic synthesis is as a precursor to the amino group. The reduction of an aromatic nitro group is one of the most reliable methods for introducing an amino group onto a benzene (B151609) ring. This transformation can be achieved using a variety of reagents, including catalytic hydrogenation (e.g., with H₂ over Pd, Pt, or Ni) or chemical reduction with metals in acid (e.g., Sn, Fe, or Zn in HCl). google.com

The presence of both an amino and a nitro group on the same benzamide scaffold, as seen in this compound, offers the potential for selective reactions. For example, the existing amino group could be protected, followed by the reduction of the nitro group to a second amino group, creating a diamino-benzamide derivative. Such diamines are valuable precursors for the synthesis of various heterocyclic compounds, including benzodiazepines and other pharmacologically relevant structures. The amino group can also be converted into a diazonium salt, which is a versatile intermediate for introducing a wide range of other functional groups. researchgate.net

Structure

3D Structure

Properties

CAS No. |

1261551-25-0 |

|---|---|

Molecular Formula |

C7H7N3O3 |

Molecular Weight |

181.15 g/mol |

IUPAC Name |

3-amino-2-nitrobenzamide |

InChI |

InChI=1S/C7H7N3O3/c8-5-3-1-2-4(7(9)11)6(5)10(12)13/h1-3H,8H2,(H2,9,11) |

InChI Key |

ZZVNNSHHCKFZRG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)N)[N+](=O)[O-])C(=O)N |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 3 Amino 2 Nitrobenzamide

Reactivity of the Amino and Nitro Functional Groups

The amino (-NH₂) and nitro (-NO₂) groups, positioned ortho to each other, significantly influence the electron density and reactivity of the aromatic ring. The amino group is a powerful activating group and directs electrophiles to the ortho and para positions, while the nitro group is a strong deactivating group, directing incoming groups to the meta position.

The aromatic ring of 3-amino-2-nitrobenzamide is subject to electrophilic aromatic substitution, though the reaction is complex. The activating, ortho/para-directing amino group is opposed by the deactivating, meta-directing nitro group. The amino group's activating effect generally dominates, directing potential electrophilic substitution to the positions ortho and para to it (positions 4 and 6). However, the strong electron-withdrawing nature of the adjacent nitro group sterically and electronically hinders these positions. Aromatic nitro compounds can undergo bimolecular nucleophilic substitution reactions. nowgonggirlscollege.co.in The electron-withdrawing character of the nitro group makes the ring susceptible to nucleophilic attack. nih.gov

The amino group itself can act as a nucleophile. For instance, it can react with aldehydes to form imine intermediates, which can be a preliminary step to cyclization reactions. bohrium.combeilstein-journals.org It may also participate in coupling reactions, such as the copper-catalyzed C-N bond formation with 2-halobenzoates.

The functional groups of this compound are amenable to both oxidation and reduction, providing pathways to various derivatives.

Reductive Transformations: The most common reaction involving the nitro group is its reduction to a primary amine. This transformation is readily achieved and can be accomplished using various reducing agents. Catalytic hydrogenation using hydrogen gas with a palladium catalyst is a standard method. organic-chemistry.org This reaction converts this compound into 2,3-diaminobenzamide (B1313129). This diamine is a valuable precursor for the synthesis of benzodiazepines and other fused heterocyclic systems.

Oxidative Transformations: Selective oxidation of the amino group in the presence of the nitro group is a more challenging transformation but can be achieved under specific conditions. Aromatic amines can be converted to their corresponding nitro compounds using various oxidizing agents. acs.org Methods using in situ-formed performic acid (from formic acid and hydrogen peroxide) or sodium perborate (B1237305) with catalysts like tungstophosphoric acid have been developed for the selective oxidation of anilines to nitroarenes. acs.orgmdpi.com Applying such methods to this compound would likely yield 2,3-dinitrobenzamide. The oxidation of anilines can proceed through nitroso intermediates. researchgate.net

| Reaction Type | Reagents and Conditions | Product | Reference(s) |

| Reduction | H₂, Pd/C Catalyst | 2,3-Diaminobenzamide | organic-chemistry.org |

| Oxidation | Formic Acid, H₂O₂ | 2,3-Dinitrobenzamide | mdpi.com |

| Oxidation | Sodium Perborate, Tungstophosphoric Acid | 2,3-Dinitrobenzamide | acs.org |

Amide Moiety Reactivity

The carbonyl carbon of the amide group is electrophilic due to the polarization of the carbon-oxygen double bond. This electrophilicity is significantly enhanced in this compound due to the strong electron-withdrawing effect of the ortho-nitro group. This makes the carbonyl carbon a prime target for nucleophilic attack. A common reaction demonstrating this electrophilicity is amide hydrolysis, which can occur under acidic or basic conditions to yield 3-amino-2-nitrobenzoic acid and ammonia (B1221849). nowgonggirlscollege.co.inacs.org The enhanced electrophilicity also facilitates intramolecular cyclization reactions where a nucleophile, either internal to the molecule or from another reactant, attacks the carbonyl carbon. rsc.org

Amides are very weak bases. researchgate.net The protonation of this compound is complex due to the presence of two potential basic sites: the nitrogen of the amino group and the oxygen of the amide's carbonyl group. The amino group is generally the more basic site. However, studies on ortho-substituted benzamides have shown that multiple protonation equilibria can exist. For example, o-aminobenzamide displays two distinct protonation equilibria. In strongly acidic media, it is plausible for both the amino group and the amide carbonyl oxygen to be protonated. Protonation of the amide occurs on the oxygen atom rather than the nitrogen, as this allows the positive charge to be delocalized by resonance.

Intramolecular Cyclization and Rearrangement Reactions

The ortho positioning of the amino and amide groups makes this compound an excellent substrate for intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems.

A prominent reaction pathway for 2-aminobenzamides is condensation cyclization with aldehydes or their equivalents to form quinazolin-4(3H)-ones. bohrium.combeilstein-journals.org In this process, the primary amino group of this compound would first react with an aldehyde to form an imine intermediate. Subsequent intramolecular cyclization involves the attack of the amide nitrogen onto the imine carbon, followed by oxidation or rearrangement to yield the stable aromatic quinazolinone ring system. bohrium.com

Another potential cyclization involves the intramolecular nucleophilic displacement of the ortho-nitro group. In related systems, carbanions generated adjacent to the amide nitrogen have been shown to displace an ortho-nitro group to form isoindolinone structures. While this specific reaction requires N-substitution to generate the carbanion, it highlights the lability of the ortho-nitro group to intramolecular nucleophilic attack, a pathway that could be accessible for derivatives of this compound.

Rearrangement reactions, such as the Hofmann rearrangement which converts an amide to an amine with one fewer carbon, have been reported for the closely related 3-nitrobenzamide. However, for this compound, the presence of the nucleophilic ortho-amino group makes intramolecular cyclization a more probable and competing pathway, likely preventing a simple Hofmann rearrangement.

Ring-Closing Reactions Involving Benzamide (B126) Scaffolds

The benzamide scaffold, particularly in molecules like this compound, is a versatile precursor for the synthesis of various heterocyclic compounds through ring-closing reactions. These reactions are fundamental in medicinal chemistry for creating libraries of compounds with potential therapeutic applications.

One of the most prominent applications of this compound and its derivatives is in the synthesis of quinazolinediones. Quinazolinediones are a class of fused heterocyclic compounds that exhibit a wide range of biological activities. The general strategy involves the cyclization of a 2-aminobenzamide (B116534) derivative. For instance, the cyclization of 2-aminobenzamides with reagents like triphosgene (B27547) can yield 3-N-sugar-substituted quinazolinediones. researchgate.net This method has been used to synthesize novel compounds with potential anti-angiogenesis activity. researchgate.net

The reaction of isatoic anhydride (B1165640) with amines is another common route to produce 2,4(1H,3H)-quinazolinediones. yok.gov.trencyclopedia.pub This can be followed by further modifications to introduce various substituents. For example, 3-amino-2,4(1H,3H)-quinazolinedione can be synthesized by refluxing isatoic anhydride with hydrazine (B178648) hydrate. yok.gov.tr

The following table summarizes different approaches to synthesizing quinazolinedione derivatives from benzamide precursors:

| Starting Material | Reagent(s) | Product | Reference |

| 2-Aminobenzamides | Triphosgene | 3-N-Sugar-substituted quinazolinediones | researchgate.net |

| Isatoic anhydride | Hydrazine hydrate | 3-Amino-2,4(1H,3H)-quinazolinedione | yok.gov.tr |

| Anthranilic acid | Potassium cyanate | 2,4-Quinazolinedione derivatives | encyclopedia.pub |

| 2-Nitrobenzamide (B184338) | Triphosgene, TiCl4/Zn | Quinazoline-2,4(1H,3H)-dione | yok.gov.tr |

Furthermore, the intramolecular cyclization of amide derivatives can lead to the formation of five-membered rings. This strategy is crucial in the synthesis of compounds like cis-1-amino-2-indanol, where an intramolecular amide cyclization is a key step to establish the desired cis-stereochemistry. mdpi.com

Baldwin's rules are a set of guidelines that predict the feasibility of ring-closing reactions. libretexts.org These rules are based on the geometry of the transition state and the orbital overlap between the reacting centers. libretexts.org For example, 6-endo-tet reactions are generally disfavored. libretexts.org The length of the chain connecting the reactive centers plays a crucial role in determining whether an intramolecular reaction is feasible. libretexts.org

Intramolecular C–H Activation and Functionalization Processes

Intramolecular C–H activation has emerged as a powerful tool in organic synthesis, allowing for the direct functionalization of otherwise inert C-H bonds. This strategy offers a more atom-economical and efficient route to complex molecules compared to traditional methods that often require pre-functionalized substrates.

In the context of benzamide derivatives, intramolecular C-H functionalization can be directed by specific functional groups within the molecule. For instance, an N,O-bidentate directing group can facilitate metal-catalyzed C-H bond functionalization. The steric and electronic properties of substituents on the benzamide ring, such as the nitro group in this compound, can influence the reactivity and regioselectivity of these transformations.

One notable example is the ortho-C–H amidation of phenols, which can be achieved through the rearrangement of N-phenoxybenzamide derivatives. acs.org This process can proceed under mild basic conditions or even without a base, avoiding the need for strong acids or expensive transition-metal catalysts. acs.org Mechanistic studies suggest that this transformation occurs intramolecularly, with evidence pointing towards the homolytic cleavage of the N-O bond as a key step. acs.org

Intramolecular hydrogen atom transfer (HAT) is another established approach for site-specific C-H functionalization. nih.gov This strategy has been employed for C-H halogenations and intramolecular aminations. nih.gov Recent advancements have expanded the scope of HAT reactions to include the use of stable, isolable N-dithiocarbamates as precursors to amidyl radicals, which can then functionalize C-H bonds. nih.gov

The following table highlights different approaches to intramolecular C-H functionalization:

| Approach | Key Features | Example Application | Reference |

| Metal-catalyzed C-H activation | Utilizes a directing group to guide the catalyst to a specific C-H bond. | Construction of complex organic frameworks. | |

| Rearrangement of N-phenoxyarylamides | Enables ortho-C-H amidation of phenols under mild conditions. | Synthesis of ortho-amide phenol (B47542) compounds. | acs.org |

| Intramolecular Hydrogen Atom Transfer (HAT) | Site-specific functionalization of unactivated, aliphatic C-H bonds. | C-H halogenations and intramolecular aminations. | nih.gov |

Studies on Intramolecular Rearrangement Mechanisms

Intramolecular rearrangements are fundamental transformations in organic chemistry where an atom or group migrates from one position to another within the same molecule. These reactions often lead to the formation of more stable isomers and are crucial in the synthesis of complex molecular architectures.

A well-known example is the Hofmann-Martius rearrangement, which involves the transformation of an N-alkyl derivative of an aromatic amine to the corresponding C-alkyl derivative under acidic conditions. spcmc.ac.in The mechanism is typically intermolecular, involving the in-situ formation of an alkyl halide that then reacts with the aniline (B41778). spcmc.ac.in

The Favorskii rearrangement is another important reaction where α-halogenated ketones rearrange to form carboxylic acid derivatives in the presence of a base. libretexts.orgmsu.edu The mechanism is believed to proceed through a cyclopropanone (B1606653) intermediate. libretexts.orgmsu.edu The regioselectivity of the ring opening of the unsymmetrical cyclopropanone is determined by the stability of the resulting carbanion. msu.edu

The Smiles rearrangement involves an intramolecular nucleophilic aromatic substitution. researchgate.net This reaction has been observed in the rearrangement of 2-(p-nitrophenoxy)ethylamines to 2-(p-nitroanilino)ethanols. The mechanism can be complex, with the rate-determining step depending on the reaction conditions. researchgate.net

The following table provides a summary of some key intramolecular rearrangements:

| Rearrangement | Substrate | Product | Key Mechanistic Feature | Reference |

| Hofmann-Martius | N-alkylaniline | o- or p-alkylaniline | Intermolecular migration of the alkyl group. | spcmc.ac.in |

| Favorskii | α-haloketone | Carboxylic acid derivative | Formation of a cyclopropanone intermediate. | libretexts.orgmsu.edu |

| Smiles | Aryl ether with a nucleophilic side chain | Rearranged aryl ether | Intramolecular nucleophilic aromatic substitution. | researchgate.net |

Reaction Mechanisms with Specific Reagents (e.g., Isothiocyanates, Hydroxylamine)

The reaction of this compound and related compounds with specific reagents like isothiocyanates and hydroxylamine (B1172632) leads to the formation of various heterocyclic structures, often through complex multi-step mechanisms.

Reaction with Isothiocyanates:

The reaction of 2-aminobenzamides with isothiocyanates is a common method for synthesizing quinazolin-4(3H)-one derivatives. researchgate.net A copper-catalyzed reaction between 2-aminobenzamides and aryl isothiocyanates has been developed for the efficient synthesis of these compounds. researchgate.net A proposed mechanism for the synthesis of 2-imino-1,3,4-oxadiazolines from acylhydrazides and isothiocyanates involves the aerobic oxidation of the acylhydrazide, followed by a DMAP-mediated annulation with the isothiocyanate. nih.gov

Visible-light photoredox catalysis has also been employed for the reaction of N,N-dimethylaniline derivatives with aryl isothiocyanates to produce α-amino thioamides. organic-chemistry.org The mechanism involves the generation of an α-aminoalkyl radical, which then undergoes nucleophilic addition to the isothiocyanate. organic-chemistry.org

Reaction with Hydroxylamine:

The reaction of nitriles with hydroxylamine is a well-established method for synthesizing amidoximes. researchgate.net However, this reaction can sometimes lead to the formation of amide by-products. Theoretical and experimental studies have shown that the reaction pathway and product distribution can be influenced by the solvent. researchgate.net In protic solvents, the formation of the amide byproduct may be favored due to a lower enthalpy of the transition state. researchgate.net

Hydroxylamine derivatives can also be used in the synthesis of heterocyclic compounds. For example, the reaction of hydroxylamine derivatives with sorbic acid in a hetero Diels-Alder reaction can produce 3,6-dihydro-1,2-oxazines. semanticscholar.org

The following table summarizes the reaction of benzamide-related compounds with isothiocyanates and hydroxylamine:

| Reagent | Substrate | Product | Key Mechanistic Insight | Reference |

| Isothiocyanate | 2-Aminobenzamide | Quinazolin-4(3H)-one | Copper-catalyzed reaction. | researchgate.net |

| Isothiocyanate | Acylhydrazide | 2-Imino-1,3,4-oxadiazoline | Aerobic oxidation followed by DMAP-mediated annulation. | nih.gov |

| Hydroxylamine | Nitrile | Amidoxime/Amide | Solvent-dependent reaction pathway. | researchgate.net |

| Hydroxylamine derivative | Sorbic acid | 3,6-Dihydro-1,2-oxazine | Hetero Diels-Alder reaction. | semanticscholar.org |

Spectroscopic Characterization and Structural Elucidation of 3 Amino 2 Nitrobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the precise structural arrangement of atoms in 3-Amino-2-nitrobenzamide. The analysis of proton (¹H) and carbon-¹³ (¹³C) NMR spectra provides insights into the electronic environment of each nucleus, hindered rotation, and through-bond or through-space correlations.

The ¹H NMR spectrum of this compound is particularly notable for the distinct signals of the amide protons (-CONH₂). Due to the partial double bond character of the C-N bond, rotation around it is restricted on the NMR timescale. mdpi.comcdnsciencepub.comresearchgate.net This restricted rotation, often referred to as hindered rotation, renders the two amide protons chemically non-equivalent. One proton is cis to the carbonyl oxygen, while the other is trans. Consequently, they resonate at different chemical shifts, typically appearing as two separate broad singlets. mdpi.com In related benzamide (B126) systems, this non-equivalence is a well-documented phenomenon. mdpi.comrfppl.co.in

The chemical environment of the aromatic protons is influenced by the electronic effects of the three substituents. The amino group (-NH₂) is a strong electron-donating group, while the nitro group (-NO₂) and the benzamide group (-CONH₂) are electron-withdrawing. The aromatic region of the spectrum is expected to show three distinct signals corresponding to the protons at positions 4, 5, and 6 of the benzene (B151609) ring. The precise chemical shifts and coupling patterns (doublets, triplets, or doublet of doublets) would depend on their relative positions and the coupling constants between them. The amino group protons (-NH₂) typically appear as a broad singlet, the chemical shift of which can be sensitive to solvent, concentration, and temperature due to hydrogen bonding and exchange processes.

Table 1: Hypothetical ¹H NMR Chemical Shift Data for this compound (Note: This table is illustrative, based on data from analogous compounds. Actual values may vary.)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Notes |

| H (Amide, cis to C=O) | ~ 8.2 | br s | Non-equivalent due to hindered rotation. |

| H (Amide, trans to C=O) | ~ 7.8 | br s | Non-equivalent due to hindered rotation. mdpi.com |

| H-6 (Aromatic) | ~ 7.5 - 7.7 | d or dd | Influenced by adjacent nitro and amide groups. |

| H-4 (Aromatic) | ~ 7.3 - 7.5 | t or dd | Influenced by adjacent amino group. |

| H-5 (Aromatic) | ~ 6.8 - 7.0 | d or dd | Influenced by adjacent amino group. |

| H (Amino) | ~ 5.5 - 6.0 | br s | Chemical shift is variable. |

br s = broad singlet, d = doublet, t = triplet, dd = doublet of doublets

The ¹³C NMR spectrum provides complementary information on the carbon skeleton of this compound. The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum, around 165-170 ppm. muthayammal.in The aromatic carbons exhibit a range of chemical shifts determined by the nature of the attached substituent.

The carbon atom attached to the nitro group (C-2) is expected to be significantly deshielded. Conversely, the carbon attached to the amino group (C-3) would be shielded due to the electron-donating nature of nitrogen. The other aromatic carbons (C-1, C-4, C-5, C-6) will have chemical shifts that reflect the combined electronic influences of the substituents. For instance, in a study of o-nitrobenzamide, the carbonyl carbon appeared at 166.3 ppm, and the carbon attached to the nitro group was at 146.5 ppm. muthayammal.in

Table 2: Hypothetical ¹³C NMR Chemical Shift Data for this compound (Note: This table is illustrative, based on data from analogous compounds. Actual values may vary.)

| Carbon | Chemical Shift (δ, ppm) | Notes |

| C=O (Amide) | ~ 168 | Carbonyl carbon, downfield shift. muthayammal.in |

| C-2 (C-NO₂) | ~ 147 | Attached to electron-withdrawing NO₂ group. muthayammal.in |

| C-3 (C-NH₂) | ~ 140 | Attached to electron-donating NH₂ group. |

| C-1 (C-CONH₂) | ~ 135 | Quaternary carbon. |

| C-6 | ~ 128 - 132 | Aromatic CH. |

| C-4 | ~ 120 - 125 | Aromatic CH. |

| C-5 | ~ 115 - 118 | Aromatic CH, shielded by NH₂ group. |

To complement experimental data, theoretical calculations are often employed to predict NMR chemical shifts. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for this purpose. muthayammal.inresearchgate.netimist.ma This method, often used in conjunction with Density Functional Theory (DFT), calculates the magnetic shielding tensors for each nucleus in a molecule. acs.orgresearchgate.net The calculated shieldings are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

GIAO calculations are invaluable for assigning complex spectra, especially for quaternary carbons or in cases of signal overlap. acs.orgresearchgate.net For a molecule like this compound, GIAO/DFT calculations can help to:

Confirm the assignment of aromatic proton and carbon signals.

Theoretically validate the non-equivalence of the amide protons.

Investigate the electronic structure and its influence on nuclear shielding.

Studies on related molecules like o-nitrobenzamide have shown a good correlation between experimental NMR data and chemical shifts calculated using the GIAO method, lending confidence to this predictive approach. muthayammal.in

Vibrational Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups: N-H (from both amino and amide groups), C=O (amide), and N-O (nitro).

N-H Stretching: The amino group (-NH₂) typically shows two distinct stretching bands, corresponding to asymmetric and symmetric vibrations, usually in the 3300-3500 cm⁻¹ region. The primary amide (-CONH₂) also exhibits N-H stretching vibrations in a similar range. muthayammal.inresearchgate.net

C-H Stretching: The aromatic C-H stretching vibrations are expected to appear just above 3000 cm⁻¹.

C=O Stretching: A strong absorption band, characteristic of the amide I band (primarily C=O stretching), is anticipated in the region of 1650-1680 cm⁻¹. muthayammal.in

N-H Bending: The N-H bending (scissoring) vibration of the amino group and the amide II band (a mix of N-H bending and C-N stretching) typically occur in the 1580-1650 cm⁻¹ range. researchgate.net

NO₂ Stretching: The nitro group gives rise to two prominent stretching vibrations: an asymmetric stretch (νas) around 1500-1550 cm⁻¹ and a symmetric stretch (νs) around 1330-1370 cm⁻¹. muthayammal.inrsc.orgresearchgate.net

Table 3: Predicted FT-IR Vibrational Frequencies for this compound (Note: Based on data from analogous compounds like o-nitrobenzamide and nitroanilines.)

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~ 3450 | N-H asymmetric stretch (NH₂) | Medium | researchgate.net |

| ~ 3350 | N-H symmetric stretch (NH₂) | Medium | researchgate.net |

| ~ 3200 | N-H stretch (Amide) | Medium | muthayammal.in |

| ~ 1660 | C=O stretch (Amide I) | Strong | muthayammal.in |

| ~ 1620 | N-H bend (Amide II / NH₂) | Strong | researchgate.net |

| ~ 1530 | NO₂ asymmetric stretch | Strong | muthayammal.in |

| ~ 1350 | NO₂ symmetric stretch | Strong | muthayammal.in |

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. Therefore, symmetric vibrations and vibrations of non-polar bonds often produce strong Raman signals.

For this compound, the FT-Raman spectrum would be particularly useful for observing:

Symmetric NO₂ Stretch: This vibration, around 1350 cm⁻¹, typically gives a very strong and sharp band in the Raman spectrum, which is a hallmark of nitro-aromatic compounds. muthayammal.inrsc.orgnih.gov

Aromatic Ring Vibrations: The breathing modes of the benzene ring, which involve the symmetric expansion and contraction of the ring, are often prominent in the Raman spectrum.

The combined use of FT-IR and FT-Raman allows for a more complete assignment of the vibrational modes of the molecule, confirming the presence of all key functional groups and providing a detailed picture of its molecular structure. tandfonline.comtubitak.gov.trtubitak.gov.tr

Table 4: Predicted FT-Raman Vibrational Frequencies for this compound (Note: Based on data from analogous compounds like o-nitrobenzamide and nitroanilines.)

| Wavenumber (cm⁻¹) | Assignment | Intensity | Reference |

| ~ 3080 | Aromatic C-H stretch | Medium | muthayammal.in |

| ~ 1620 | Ring C=C stretch / NH₂ bend | Medium | researchgate.net |

| ~ 1350 | NO₂ symmetric stretch | Very Strong | muthayammal.inrsc.orgnih.gov |

| ~ 1000 | Ring breathing mode | Strong | nih.gov |

| ~ 850 | NO₂ wagging / C-N stretch | Medium | muthayammal.in |

Correlation of Theoretical and Experimental Vibrational Frequencies

The vibrational modes of a molecule, observable through Infrared (IR) and Raman spectroscopy, provide a fingerprint for its structural features, including functional groups and bonding arrangements. Computational methods, particularly Density Functional Theory (DFT), are routinely used to calculate theoretical vibrational frequencies. muthayammal.inias.ac.innih.gov Comparing these theoretical predictions with experimental data allows for precise assignment of the observed spectral bands. researchgate.netresearchgate.net

For this compound, a thorough analysis would involve a comparison between the experimental FT-IR and FT-Raman spectra and the vibrational frequencies calculated via DFT methods (e.g., using B3LYP with a basis set like 6-311++G(d,p)). ias.ac.in This correlation helps in accurately assigning the stretching and bending vibrations of the key functional groups: the amino (-NH₂), nitro (-NO₂), and amide (-CONH₂) groups.

However, specific experimental FT-IR and FT-Raman spectra, as well as corresponding DFT computational studies for this compound, are not available in the reviewed scientific literature. A representative table for such a correlation is presented below, which would typically be populated with experimental and calculated wavenumbers (in cm⁻¹).

| Vibrational Mode | Experimental FT-IR (cm⁻¹) | Experimental FT-Raman (cm⁻¹) | Calculated DFT (cm⁻¹) | Assignment |

| Amide N-H Stretch | Data not available | Data not available | Data not available | Asymmetric/Symmetric |

| Amino N-H Stretch | Data not available | Data not available | Data not available | Asymmetric/Symmetric |

| C=O Stretch (Amide I) | Data not available | Data not available | Data not available | Carbonyl stretching |

| N-O Stretch | Data not available | Data not available | Data not available | Asymmetric/Symmetric |

| C-N Stretch | Data not available | Data not available | Data not available | Aromatic/Amide |

Mass Spectrometry (MS) for Molecular Structure Confirmation

Mass spectrometry is an essential technique for determining the molecular weight and confirming the elemental composition of a compound. For this compound (C₇H₇N₃O₃), the exact molecular mass can be calculated and verified through high-resolution mass spectrometry (HRMS). The monoisotopic mass is a key piece of data derived from this analysis. epa.gov

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. For benzamides, a common fragmentation pathway involves the loss of the amino group (-NH₂), leading to the formation of a stable benzoyl cation. researchgate.net Further fragmentation can occur, providing additional structural clues. arizona.eduuni-saarland.de

| Property | Value | Source |

| Molecular Formula | C₇H₇N₃O₃ | nih.gov |

| Average Mass | 181.151 g/mol | epa.gov |

| Monoisotopic Mass | 181.048741 g/mol | epa.govnih.gov |

Specific experimental mass spectra or detailed fragmentation patterns for this compound are not detailed in the available literature.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. This technique is particularly useful for analyzing compounds with chromophores, such as the aromatic ring and nitro group present in this compound. libretexts.org

The UV-Vis spectrum of a compound provides information about its conjugated systems. The position of the maximum absorption wavelength (λmax) and the molar absorptivity (ε) are characteristic features. researchgate.netthermofisher.com For this compound, electronic transitions such as π→π* and n→π* are expected due to the presence of the benzene ring, nitro group, and amide group. The specific solvent used can influence the spectrum, potentially causing shifts in λmax. researchgate.net

Detailed experimental UV-Vis absorption spectra for this compound, including specific λmax values, are not provided in the surveyed literature. For comparison, related compounds like 3-aminobenzamide (B1265367) show absorption in the UV range. nist.gov

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method used to predict the electronic absorption spectra of molecules. bohrium.comnepjol.info This approach calculates the energies of electronic transitions, which can then be correlated with the absorption bands observed experimentally in UV-Vis spectroscopy. mdpi.comdntb.gov.ua The calculations can simulate the spectrum in different solvents by using models like the Polarizable Continuum Model (PCM). mdpi.com

For this compound, TD-DFT calculations would help in assigning the observed absorption bands to specific electronic transitions (e.g., HOMO to LUMO transitions) and understanding the nature of these transitions. mdpi.com

While TD-DFT is a standard method for spectral prediction bohrium.comdntb.gov.ua, specific studies applying this technique to this compound were not found in the reviewed literature.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and torsion angles, which define the molecular conformation. mdpi.comscirp.org

A crystal structure analysis of this compound would reveal key structural details. For instance, in related nitrobenzamide structures, the amide and nitro groups are often twisted out of the plane of the benzene ring to varying degrees. mdpi.comiucr.org The specific torsion angles (e.g., C-C-C=O and O-N-C-C) would quantify this non-planarity. Furthermore, the analysis would elucidate the pattern of intermolecular interactions, such as hydrogen bonds, which dictate the crystal packing. mdpi.comiucr.org

| Parameter | Description | Expected Information |

| Crystal System | The symmetry system of the crystal lattice. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c, P-1 |

| Unit Cell Dimensions | The lengths (a, b, c) and angles (α, β, γ) of the unit cell. | Precise values in Å and degrees. |

| Bond Lengths/Angles | The distances and angles between bonded atoms. | Defines molecular geometry. |

| Torsion Angles | The dihedral angles defining the conformation of the molecule. | e.g., Twist of nitro and amide groups. |

| Hydrogen Bonding | The geometry of intermolecular hydrogen bonds. | Defines supramolecular structure. |

A published crystal structure for this compound could not be located in the Crystallography Open Database or other reviewed sources. ugr.esnih.gov

Analysis of Intermolecular and Intramolecular Hydrogen Bonding Networks

The presence of hydrogen bond donors (the amino and amide N-H groups) and acceptors (the carbonyl oxygen and the oxygens of the nitro group) in this compound suggests the formation of a complex network of hydrogen bonds. These interactions are crucial in dictating the molecular conformation and the packing of molecules in the crystal lattice.

Intermolecular Hydrogen Bonding: In the solid state, it is anticipated that this compound molecules would engage in extensive intermolecular hydrogen bonding. The amide group is a particularly effective mediator of such interactions, often forming centrosymmetric dimers through N-H···O hydrogen bonds between the amide groups of two molecules. This is a common and robust motif in the crystal structures of primary amides. nih.gov

Furthermore, the amino and nitro groups would likely participate in a variety of intermolecular hydrogen bonds, linking these primary dimeric units into more extended one-, two-, or three-dimensional networks. For example, the amino group could donate hydrogen bonds to the nitro or carbonyl groups of neighboring molecules, while the nitro group's oxygen atoms are strong hydrogen bond acceptors. In studies of similar compounds, like N-(6-Methoxybenzo[d]thiazol-2-yl)-2-nitrobenzamide, a combination of N—H⋯N and C—H⋯O hydrogen bonds links the molecules into a three-dimensional network. iucr.org

A hypothetical table of expected hydrogen bond geometries, based on typical bond lengths and angles from related structures, is presented below.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |

| N(amino)-H···O(nitro) | ~0.86 | ~2.2-2.5 | ~2.8-3.1 | ~120-140 | Intramolecular |

| N(amide)-H···O(carbonyl) | ~0.86 | ~1.9-2.2 | ~2.8-3.0 | ~150-170 | Intermolecular |

| N(amino)-H···O(carbonyl) | ~0.86 | ~2.0-2.4 | ~2.9-3.2 | ~140-160 | Intermolecular |

| N(amide)-H···O(nitro) | ~0.86 | ~2.1-2.5 | ~2.9-3.3 | ~130-150 | Intermolecular |

Interactive Data Table: Expected Hydrogen Bond Geometries in this compound This table is based on theoretical expectations and data from analogous compounds.

| Donor-H···Acceptor | Interaction Type | Expected D-H (Å) | Expected H···A (Å) | Expected D···A (Å) | Expected Angle (°) |

| N(amino)-H···O(nitro) | Intramolecular | 0.86 | 2.35 | 2.95 | 130 |

| N(amide)-H···O(carbonyl) | Intermolecular | 0.86 | 2.05 | 2.90 | 160 |

| N(amino)-H···O(carbonyl) | Intermolecular | 0.86 | 2.20 | 3.05 | 150 |

| N(amide)-H···O(nitro) | Intermolecular | 0.86 | 2.30 | 3.10 | 140 |

Hirshfeld Surface Analysis for Detailed Intermolecular Contact Studies

To quantitatively and qualitatively analyze the intermolecular interactions in the crystal structure of this compound, Hirshfeld surface analysis would be a powerful tool. This method provides a visual representation of the regions of close contact between molecules in a crystal and allows for the decomposition of these contacts into contributions from different atom pairs.

The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contact. Red spots on the dnorm surface indicate hydrogen bonds and other close contacts. The analysis is complemented by 2D fingerprint plots, which provide a summary of all intermolecular contacts in the crystal.

For a molecule like this compound, the Hirshfeld surface analysis would be expected to reveal the following:

H···H Contacts: These are generally the most abundant type of contact, reflecting the high proportion of hydrogen atoms on the molecular surface.

O···H/H···O Contacts: These contacts would be significant, corresponding to the N-H···O and C-H···O hydrogen bonds. The fingerprint plot for these interactions would show distinct "spikes," characteristic of hydrogen bonding.

C···H/H···C Contacts: These represent van der Waals interactions and potentially weaker C-H···π interactions.

N···H/H···N Contacts: These would also be present, corresponding to hydrogen bonds involving the nitrogen atoms.

In related studies of nitrobenzamide derivatives, Hirshfeld surface analysis has been effectively used to quantify the contributions of different intermolecular interactions. For instance, in N-{3-[(4-methoxyphenyl)carbamoyl]phenyl}-3-nitrobenzamide, the most significant contacts are H···O/O···H (30.5%), H···C/C···H (28.2%), and H···H (29.0%). iucr.org A similar distribution, with a high prevalence of hydrogen-bond related contacts, would be anticipated for this compound.

A hypothetical breakdown of intermolecular contacts for this compound based on analyses of similar compounds is provided in the table below.

| Contact Type | Expected Contribution (%) |

| H···H | 40-50 |

| O···H/H···O | 25-35 |

| C···H/H···C | 15-25 |

| N···H/H···N | 5-10 |

| C···C | < 5 |

| C···N/N···C | < 5 |

| O···N/N···O | < 5 |

Interactive Data Table: Hypothetical Intermolecular Contact Contributions from Hirshfeld Surface Analysis of this compound This table presents a theoretical breakdown based on data from analogous compounds.

| Intermolecular Contact | Estimated Percentage Contribution |

| H···H | 45% |

| O···H/H···O | 30% |

| C···H/H···C | 20% |

| N···H/H···N | 8% |

| Others | 2% |

Computational Chemistry and Theoretical Modeling of 3 Amino 2 Nitrobenzamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure and properties of molecules. By utilizing various functionals and basis sets, DFT calculations can accurately predict molecular geometries, orbital energies, and other key chemical parameters. For 3-Amino-2-nitrobenzamide, DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly employed to achieve a balance between computational cost and accuracy. mdpi.com

Geometry Optimization and Conformational Stability Analysis

The first step in the computational analysis of this compound involves geometry optimization to determine its most stable three-dimensional structure. This process minimizes the energy of the molecule by adjusting its bond lengths, bond angles, and dihedral angles. For substituted benzamides, the orientation of the amide group (-CONH2) and the substituents on the benzene (B151609) ring (amino and nitro groups) are critical in defining the conformational landscape.

The presence of the amino (-NH2) and nitro (-NO2) groups at the ortho and meta positions relative to the amide group introduces the possibility of intramolecular hydrogen bonding. Specifically, a hydrogen bond can form between a hydrogen atom of the amino group and the oxygen atom of the nitro group, or between a hydrogen atom of the amide group and the oxygen atom of the nitro group. DFT calculations can elucidate the most stable conformer by comparing the energies of different possible orientations. mdpi.com Studies on similar 2-aminobenzamide (B116534) derivatives have shown that conformers stabilized by intramolecular hydrogen bonds are significantly lower in energy. mdpi.com For instance, the conformer where the amide oxygen and the amine hydrogen are aligned to form a six-membered intramolecular ring is often found to be the most stable. mdpi.com

Table 1: Representative Optimized Geometrical Parameters of a Benzamide (B126) Derivative

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.38 - 1.40 | - | - |

| C-N (amino) | ~1.38 | - | - |

| C-N (nitro) | ~1.47 | - | - |

| C-C (amide) | ~1.50 | - | - |

| C=O | ~1.24 | - | - |

| C-N (amide) | ~1.35 | - | - |

| O-C-N (amide) | - | ~122 | - |

| C-C-N (amino) | - | ~120 | - |

| C-C-N (nitro) | - | ~118 | - |

| H-N-C-C (amino) | - | - | Variable |

| O=C-N-H (amide) | - | - | Variable |

Note: The values in this table are representative and are based on DFT calculations performed on similar benzamide derivatives. The actual values for this compound would require specific calculations.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Electron Density Distributions

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the chemical reactivity of a molecule. ajchem-a.com The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A smaller energy gap suggests that the molecule is more reactive and less stable. researchgate.net

For this compound, the electron-donating amino group and the electron-withdrawing nitro and amide groups significantly influence the energy and distribution of the FMOs. The HOMO is expected to be localized primarily on the amino group and the benzene ring, reflecting the regions with higher electron density that are susceptible to electrophilic attack. Conversely, the LUMO is likely to be distributed over the nitro group and the carbonyl group of the amide, which are the primary electron-deficient centers available for nucleophilic attack.

The HOMO-LUMO energy gap for similar nitrobenzamide derivatives has been calculated to be in the range that indicates good kinetic stability, yet with the potential for charge transfer interactions within the molecule. researchgate.net

Table 2: Representative Frontier Molecular Orbital Energies and Properties

| Parameter | Value (eV) |

| HOMO Energy | -6.0 to -7.0 |

| LUMO Energy | -2.0 to -3.0 |

| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 4.0 |

Note: These values are illustrative and based on published data for related nitro-substituted aromatic compounds. researchgate.netresearchgate.net Precise values for this compound require specific DFT calculations.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different electrostatic potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (typically colored blue) are electron-poor and are prone to nucleophilic attack.

In the MEP map of this compound, the most negative potential is expected to be located around the oxygen atoms of the nitro and carbonyl groups, making them the primary sites for electrophilic interactions. tandfonline.com The hydrogen atoms of the amino and amide groups would exhibit positive electrostatic potential, indicating their susceptibility to nucleophilic attack or their role as hydrogen bond donors. researchgate.net The MEP analysis provides a visual confirmation of the electronic effects of the different functional groups on the molecule's reactivity. researchgate.net

Thermodynamic Property Calculations and Reaction Energetics

DFT calculations can also be used to predict the thermodynamic properties of this compound, such as its enthalpy of formation, entropy, and Gibbs free energy. mdpi.commdpi.com These parameters are essential for understanding the stability of the molecule and the energetics of reactions in which it may participate. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies for various chemical transformations can be determined. mdpi.com This information is critical for predicting reaction mechanisms and kinetics. For instance, the energetics of hydrogenation or other functional group transformations can be modeled to assess their feasibility. mdpi.com

Quantum Chemical Descriptors and Reactivity Indices

Beyond FMO analysis, a range of quantum chemical descriptors can be calculated to provide a more detailed understanding of the reactivity of this compound. These descriptors are derived from the electronic structure of the molecule and offer quantitative measures of its chemical behavior. scirp.orgresearchgate.net

Table 3: Key Quantum Chemical Descriptors

| Descriptor | Formula | Significance |

| Electronegativity (χ) | χ = -(E_HOMO + E_LUMO) / 2 | Measures the ability of a molecule to attract electrons. |

| Chemical Hardness (η) | η = (E_LUMO - E_HOMO) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) where μ = -χ | Quantifies the electrophilic character of a molecule. |

These descriptors provide a framework for comparing the reactivity of different molecules and for understanding the influence of substituents on chemical behavior. researchgate.net

Fukui Function Analysis for Local Reactivity Prediction

The Fukui function is a powerful local reactivity descriptor that identifies the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. researchgate.net It measures the change in electron density at a specific atomic site when an electron is added to or removed from the molecule. mdpi.com

The condensed Fukui functions (f_k^+, f_k^-, and f_k^0) are calculated for each atom (k) in the molecule:

f_k^+ : for nucleophilic attack (addition of an electron)

f_k^- : for electrophilic attack (removal of an electron)

f_k^0 : for radical attack

A higher value of the Fukui function for a particular atom indicates a greater reactivity of that site towards the corresponding type of attack. researchgate.net For this compound, Fukui function analysis would likely identify the oxygen atoms of the nitro group and the carbonyl carbon as the most probable sites for nucleophilic attack (highest f_k^+). The nitrogen atom of the amino group and certain carbon atoms of the aromatic ring would be predicted as the most susceptible to electrophilic attack (highest f_k^-). This detailed analysis of local reactivity is invaluable for predicting the regioselectivity of chemical reactions involving this compound. researchgate.netmdpi.com

Applications of 3 Amino 2 Nitrobenzamide in Chemical Synthesis and Materials Science

Role as a Key Synthetic Intermediate for More Complex Chemical Entities

3-Amino-2-nitrobenzamide serves as a crucial starting material or intermediate in the synthesis of more complex molecules. solubilityofthings.com Its structure, featuring amino, nitro, and benzamide (B126) functional groups, offers multiple reactive sites for chemical modifications. solubilityofthings.com This versatility allows chemists to employ it in various reactions to build intricate molecular architectures. The amino and nitro groups, in particular, are pivotal for a range of chemical transformations, including nucleophilic substitutions and coupling reactions. solubilityofthings.com

One of the significant applications of this compound is in the synthesis of pharmaceutical compounds. For instance, it is a key intermediate in the preparation of poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are important in DNA repair and RNA transcription modulation. alfachemch.comlbaochemicals.com The reduction of the nitro group to an amino group is a common transformation, yielding 2,3-diaminobenzamide (B1313129) derivatives. wikipedia.org This reduction can be achieved through methods like catalytic hydrogenation. wikipedia.orggoogle.com These resulting diamino compounds are valuable precursors for creating various biologically active molecules.

The strategic positioning of the amino and nitro groups on the benzene (B151609) ring influences the compound's reactivity and makes it a versatile building block in organic synthesis. For example, the related compound N,3-dimethyl-2-nitrobenzamide is used as an intermediate in the synthesis of more complex organic molecules. Similarly, this compound's structure is amenable to modifications that lead to a diverse array of derivatives with potential applications in medicinal chemistry and materials science. solubilityofthings.com

Building Block for the Construction of Heterocyclic Compounds and Scaffolds

The molecular structure of this compound, with its ortho-disposed amino and nitro groups, makes it an excellent precursor for the synthesis of various heterocyclic compounds. These heterocyclic scaffolds are fundamental cores of many pharmaceutical agents and functional materials. vulcanchem.comimist.ma

A primary application of this compound is in the synthesis of quinazolinones. Through reductive cyclization, the nitro and amino groups can react to form the fused pyrimidine (B1678525) ring characteristic of quinazolinones. rsc.orgrsc.org For example, N-aryl-2-nitrobenzamides can undergo a reductive Niementowski cyclocondensation to yield 3-substituted quinazolin-4(3H)-ones. rsc.org Similarly, the reduction of 2-nitrobenzamides in the presence of isatins can lead to spirooxindole dihydroquinazolinone derivatives. rsc.orgrsc.org

Furthermore, derivatives of this compound are utilized in the construction of other important heterocyclic systems. For instance, 2-nitrobenzamide (B184338) has been used in the synthesis of quinazoline-2,4(1H,3H)-diones, which are significant pharmaceutical intermediates. muthayammal.in The amino and nitro functionalities can participate in cyclization reactions to form a variety of heterocyclic structures, highlighting the compound's role as a versatile building block. vulcanchem.com The development of one-pot synthesis methods for creating benzimidazoles, quinazolin-4(3H)-ones, and 1,4-benzodiazepine-2,5-diones from nitroarenes further underscores the importance of nitro-amino aromatic compounds in heterocyclic synthesis. rsc.org

The following table summarizes some of the heterocyclic scaffolds that can be synthesized from this compound and its derivatives:

| Heterocyclic Scaffold | Synthetic Approach | Reference |

| Quinazolin-4(3H)-ones | Reductive cyclocondensation of N-aryl-2-nitrobenzamides. rsc.org | rsc.org |

| Spirooxindole dihydroquinazolinones | Reductive cyclization of 2-nitrobenzamides with isatins. rsc.orgrsc.org | rsc.orgrsc.org |

| Quinazoline-2,4(1H,3H)-diones | Synthesis from 2-nitrobenzamide. muthayammal.in | muthayammal.in |

| Benzimidazoles | One-pot synthesis from nitroarenes. rsc.org | rsc.org |

| 1,4-Benzodiazepine-2,5-diones | One-pot synthesis from nitroarenes. rsc.org | rsc.org |

Precursor for the Generation of Reactive Chemical Intermediates

This compound can serve as a precursor for generating highly reactive chemical intermediates, which are then trapped in situ to form more complex products. The presence of the nitro group allows for its conversion into other functionalities that can act as precursors to these transient species.

One notable reactive intermediate that can be generated is a nitrene. Photochemical or thermal decomposition of an azide (B81097) group, which can be introduced from the amino group via diazotization, can lead to the formation of a nitrene. For example, the photochemical formation of 3-amino-6-nitro-2,1-benzisoxazole from 2-azido-4-nitrobenzamide involves a nitrene intermediate. beilstein-journals.org These nitrenes are highly reactive and can undergo various reactions, such as C-H insertion, cyclization, and addition to double bonds, to form new chemical bonds and ring systems.

Another potential reactive intermediate is an aryne. While not directly generated from this compound in the provided information, related ortho-disubstituted aromatic compounds are known precursors to benzynes. The generation of such intermediates often involves the elimination of two adjacent leaving groups on a benzene ring.

The utility of this compound as a precursor for reactive intermediates expands its synthetic value, enabling the construction of complex molecular frameworks that would be difficult to access through conventional methods. The ability to generate nitrenes, and potentially other reactive species, makes it a valuable tool for synthetic chemists.

Utility in the Development of Novel Chemical Methodologies and Protocols

This compound and its analogs are valuable tools in the development of new synthetic methods and protocols. Their unique chemical reactivity allows researchers to explore and optimize novel reaction pathways.

For instance, the development of efficient, one-pot methods for constructing diverse heterocyclic compounds often utilizes nitroarenes like this compound as starting materials. rsc.org A notable example is the palladium-catalyzed transfer hydrogenation/condensation cascade of o-nitroanilines and o-nitrobenzamides to produce benzimidazoles, quinazolin-4(3H)-ones, and 1,4-benzodiazepine-2,5-diones. rsc.org This methodology showcases the use of a multi-functional reaction medium that enables the efficient construction of these important heterocyclic scaffolds. rsc.org

Furthermore, new protocols for reactions such as the alkynylation/cyclization of terminal alkynes have been explored with related aminoaryl ketones and anilines. researchgate.net The development of green synthetic processes, such as microwave-assisted synthesis, has also been applied to the production of quinazolinone derivatives from anthranilic acids, which share structural similarities with this compound. mdpi.com These advancements in synthetic methodologies often rely on the predictable and versatile reactivity of compounds like this compound.

The following table highlights some novel methodologies where this compound or related structures play a key role:

| Methodology | Description | Key Features | Reference |

| Palladium-Catalyzed Transfer Hydrogenation/Condensation Cascade | One-pot synthesis of benzimidazoles, quinazolin-4(3H)-ones, and 1,4-benzodiazepine-2,5-diones from nitroarenes. | High efficiency, diversified product scope, use of a multi-functional reaction medium. rsc.org | rsc.org |

| Microwave-Assisted Green Synthesis | Tandem microwave-assisted process for the synthesis of 3-amino-2-methyl-quinazolin-4(3H)-ones. | Efficient, environmentally friendly, good to excellent yields. mdpi.com | mdpi.com |

| Lewis Acid Catalyzed Spiro Annulation | One-pot synthesis of pyrrole–quinazoline hybrids from (Z)-3-amino-acrylates and 2-amino arylbenzamides. | Avoids multiple purification steps, creates complex spiro structures. rsc.orgrsc.org | rsc.orgrsc.org |

Application as an Analytical Reference Standard in Chemical Assays

This compound is utilized as an analytical reference standard in various chemical assays. sigmaaldrich.comsigmaaldrich.comlgcstandards.com A reference standard is a highly purified compound used as a measurement base for a qualitative or quantitative analysis.

A specific application is in the determination of dinitolmide (B635) residues in food products. 3-Amino-2-methyl-5-nitrobenzamide (B1265467) (3-ANOT), a metabolite of the antiprotozoal agent dinitolmide, is monitored in chicken tissues and eggs. sigmaaldrich.comsigmaaldrich.comnih.gov Analytical methods, such as accelerated solvent extraction (ASE) coupled with gas chromatography-tandem mass spectrometry (GC-MS/MS), use 3-amino-2-methyl-5-nitrobenzamide as a reference standard to accurately quantify the levels of the analyte in these samples. sigmaaldrich.comsigmaaldrich.comnih.gov

Derivatives and Substituted Analogues of 3 Amino 2 Nitrobenzamide

Design and Synthesis of Novel Substituted Nitrobenzamides and Aminobenzamides

The synthesis of novel derivatives based on the nitrobenzamide and aminobenzamide core is a key area of research. These efforts aim to create compounds with tailored properties by introducing various substituents onto the aromatic ring or modifying the amide group.

A common strategy involves the acylation of an amine with an appropriate benzoic acid derivative. For instance, a series of N-substituted benzamide (B126) derivatives can be synthesized by reacting substituted benzoic acids with amines like piperidine, morpholine, or pyrrolidine. researchgate.net Aliphatic and aromatic primary and secondary amines can also react with acid chlorides, anhydrides, and esters through nucleophilic substitution to form amides. ncert.nic.in This reaction is often performed in the presence of a base like pyridine to neutralize the formed acid and drive the reaction forward. ncert.nic.in

In the context of developing new therapeutic agents, researchers have designed and synthesized series of novel nitrobenzamide derivatives. For example, a series of N-benzyl or N-pyridinylmethyl 3,5-dinitrobenzamides were created and showed potent in vitro antitubercular activity. rhhz.net Similarly, novel 4-substituted-3-nitrobenzamide derivatives have been designed and synthesized, demonstrating significant anti-tumor activity against various cancer cell lines. nih.gov Another study focused on designing o-aminobenzamide derivatives based on the scaffolds of existing drugs, resulting in compounds with improved cytotoxicity and anti-gastric cancer properties. nih.gov

The synthesis of these derivatives often involves multi-step processes. A general approach to N-triflylbenzamides, for example, involves reacting benzoyl chlorides with trifluoromethanesulfonamide in the presence of a base. nih.gov The resulting products can be further functionalized through cross-coupling or nucleophilic aromatic substitution reactions. nih.gov

| Derivative Class | General Synthetic Approach | Example Starting Materials | Key Findings/Applications |

| N-Substituted Benzamides | Acylation of amines with acid chlorides, anhydrides, or esters. ncert.nic.inresearchgate.net | Substituted Benzoic Acids, Various Amines (e.g., piperidine, morpholine) | Development of compounds with anti-proliferative activity. researchgate.net |

| 3,5-Dinitrobenzamides | Modification of different moieties (A, B, and C rings) of lead compounds. rhhz.net | N-benzyl and N-pyridinylmethyl amines | Potent in vitro antitubercular activity. rhhz.net |

| 4-Substituted-3-nitrobenzamides | Design and synthesis from substituted precursors. nih.gov | Not specified | Potent anti-tumor activity against HCT-116, MDA-MB435, and HL-60 cell lines. nih.gov |

| o-Aminobenzamide Derivatives | Based on scaffolds of MS-275 and SAHA. nih.gov | Not specified | Improved cytotoxicity and anti-gastric cancer proliferation potency. nih.gov |

Structure-Reactivity Relationship (SRR) Studies in Related Benzamide Scaffolds

Structure-Reactivity Relationship (SRR) studies are crucial for understanding how the chemical structure of a molecule influences its reactivity. For benzamide scaffolds, these studies focus on the effects of different substituents on the electronic and conformational properties of the molecule.

The electronic nature of substituents on the benzamide ring significantly impacts the electrophilicity and nucleophilicity of the molecule. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density distribution within the aromatic ring and the amide functionality.

Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl) are EWGs. mdpi.comwikipedia.org When attached to the aromatic ring, they decrease the electron density, making the ring more electrophilic and susceptible to nucleophilic aromatic substitution. wikipedia.org For example, studies on benzamide derivatives have shown that strong electron-deficient groups, such as monofluoro and difluoro substituents, can lead to a significant decrease in biological potency in certain contexts, highlighting the sensitivity of the molecule's activity to its electronic properties. acs.org A chlorine atom or a nitro group on the benzene (B151609) ring has been found to largely decrease the anti-proliferative activity of some N-substituted benzamide derivatives. nih.gov

Electron-Donating Groups (EDGs): Substituents like amino (-NH₂) and alkyl groups (-CH₃) are EDGs. mdpi.com They increase the electron density on the aromatic ring, enhancing its nucleophilicity and making it more reactive towards electrophiles. researchgate.net In some benzamide series, electron-rich smaller substitutions at certain positions of the benzamide core were found to be the most active derivatives. acs.org

Theoretical and experimental studies have shown that the amino group in the parent benzamide is calculated to be pyramidal with a torsional angle of 20-25° between the carbonyl/phenyl groups. nih.gov For N,N-dimethylbenzamide, this angle can increase to around 60°. nih.gov

Substituents at the ortho-position of the benzamide ring can have a profound impact on conformation. For example, in 2-fluoro and N-methyl-2-methoxy benzamide, the more stable trans (O,X) conformer is planar, while the cis form is non-planar. nih.gov The introduction of an ortho-methoxy substituent can cause steric hindrance that prevents the amide moiety from adopting a coplanar conformation with the benzene ring. nih.gov This can weaken intramolecular hydrogen bonds, for instance, between the amide and the oxygen of a 2-methoxy group. nih.gov

Fluorine substitution has been shown to suppress disorder in benzamide crystals without altering the fundamental packing motif. acs.org This highlights the role of specific substituents in dictating the solid-state structure and stability of these compounds. acs.org Conformational analysis is a key tool for understanding the structure-activity relationships of benzamide derivatives and for designing molecules with specific, low-energy, receptor-bound conformations. nih.gov

| Substituent Type | Effect on Conformation | Example |

| Ortho-substituents | Can force non-planar conformations due to steric hindrance. nih.govnih.gov | A 2-methoxy group can prevent coplanarity of the amide and phenyl ring. nih.gov |

| Hydrogen-bonding groups | Can form intramolecular hydrogen bonds, influencing planarity and stability. nih.gov | A 6-hydroxy group can form an intramolecular hydrogen bond with the amide carbonyl. nih.gov |

| Fluorine | Can suppress crystal disorder. acs.org | Ortho-fluorine substitution in benzamide and thiobenzamide. acs.org |

Exploration of Benzamide Derivatives with Modified Functional Groups and Ring Systems

To further explore the chemical space and optimize the properties of benzamide-based compounds, researchers often employ bioisosteric replacement and other structural modifications. This involves replacing the amide functional group or the phenyl ring with other groups that have similar physicochemical properties but may offer advantages in terms of metabolic stability, potency, or selectivity. drughunter.comu-tokyo.ac.jp

The amide bond, while crucial for forming hydrogen bonds, can be susceptible to enzymatic hydrolysis. drughunter.com Therefore, replacing it with a more stable bioisostere is a common strategy in drug design. nih.gov

Common amide bioisosteres include:

Heterocyclic Rings: Five-membered rings such as 1,2,3-triazoles, oxadiazoles, and imidazoles can mimic the hydrogen bonding properties and planarity of the amide group while often improving metabolic stability. drughunter.comnih.govnih.gov For example, triazole derivatives have been designed as amide analogs in nematicidal agents. nih.gov

Other Functional Groups: Esters, thioamides, and sulfonamides are also considered classic bioisosteres of the amide moiety. nih.gov Sulfonamides, for instance, can increase hydrophobicity and solubility while maintaining the hydrogen bond interaction pattern. nih.gov

Modification of the aromatic ring is another avenue for creating novel analogues. Replacing the benzene ring with a heterocyclic system, such as pyrazine, can lead to compounds with different biological activity profiles. For instance, a series of N-substituted 3-aminopyrazine-2-carboxamides have been synthesized and evaluated for their antimicrobial activities. nih.gov The bioactivity of picolinamide (a pyridine derivative) derivatives was found to be stronger than that of corresponding benzamide derivatives in one study. nih.govresearchgate.net

These strategies of modifying functional groups and ring systems allow for the creation of hybrid compounds, which combine different structural motifs to achieve novel biological activities. rsc.org

| Original Group | Bioisosteric Replacement/Modification | Rationale/Advantage | Example Application |

| Amide Bond | 1,2,3-Triazole Ring | Mimics H-bonding, metabolically stable. nih.govnih.gov | Nematicidal agents. nih.gov |

| Amide Bond | Sulfonamide | Increases hydrophobicity and solubility. nih.gov | Protease inhibitors. nih.gov |

| Amide Bond | Ester | Can reveal the role of the amide nitrogen in biological activity. nih.gov | Nematicidal benzamides. nih.gov |

| Phenyl Ring | Pyrazine Ring | Alters biological activity profile. nih.gov | Antimicrobial agents. nih.gov |

| Phenyl Ring | Pyridine Ring | Can enhance bioactivity. nih.govresearchgate.net | Acetylcholinesterase inhibitors. nih.govresearchgate.net |

Q & A

Q. What are the optimal synthetic routes for 3-Amino-2-nitrobenzamide, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step reactions starting from nitrobenzamide precursors. For example, coupling reactions using nitrophenyl prop-2-enoyl chloride with benzamide derivatives under anhydrous conditions yield intermediates, which are subsequently reduced to introduce the amino group . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical to isolate the target compound. Purity validation employs HPLC (C18 column, methanol/water mobile phase) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity and absence of byproducts .

Q. How is the structural characterization of this compound performed using spectroscopic methods?

Methodological Answer: Structural elucidation combines:

- Mass Spectrometry (MS): High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺) and fragmentation patterns.

- Infrared (IR) Spectroscopy: Peaks at ~1650 cm⁻¹ (amide C=O stretch) and ~1520 cm⁻¹ (nitro group) validate functional groups.

- NMR: ¹H NMR identifies aromatic protons (δ 7.2–8.5 ppm) and amine protons (δ 5.5–6.0 ppm), while ¹³C NMR distinguishes carbonyl (δ ~170 ppm) and nitro-substituted carbons .

Advanced Research Questions

Q. What computational strategies are used to model the electronic properties of this compound for reactivity prediction?

Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) optimize the molecular geometry and predict frontier molecular orbitals (HOMO-LUMO gaps) to assess electrophilic/nucleophilic sites . Quantitative Structure-Property Relationship (QSPR) models correlate substituent effects (e.g., nitro vs. amino groups) with redox potentials or solubility . Molecular docking simulations further explore interactions with biological targets (e.g., enzymes) .

Q. How do solvent polarity and pH affect the stability of this compound in biological assays?

Methodological Answer: Stability studies use UV-Vis spectroscopy to monitor degradation kinetics:

- Solvent Effects: Polar aprotic solvents (e.g., DMSO) enhance stability compared to protic solvents (e.g., water), which may hydrolyze the amide bond.

- pH Dependence: Under acidic conditions (pH < 4), protonation of the amino group reduces reactivity, while alkaline conditions (pH > 9) risk nitro group reduction. Buffered solutions (pH 6–8) are recommended for in vitro assays .

Q. What advanced analytical techniques quantify this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Reverse-phase chromatography (C18 column) with isotopically labeled internal standards (e.g., ¹³C/¹⁵N analogs) ensures precision. Multiple Reaction Monitoring (MRM) transitions improve selectivity in serum or tissue homogenates .

- Solid-Phase Extraction (SPE): C18 or mixed-mode sorbents pre-concentrate the analyte while removing matrix interferents .

Q. How can contradictory bioactivity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved in mechanistic studies?

Methodological Answer: Contradictions often arise from assay-specific conditions. Systematic approaches include:

- Dose-Response Profiling: EC₅₀/IC₅₀ curves differentiate therapeutic vs. toxic ranges.

- Pathway-Specific Assays: siRNA knockdown or enzyme inhibition (e.g., COX-2 for anti-inflammatory activity) isolates target mechanisms .

- Metabolite Screening: LC-MS identifies active metabolites that may contribute to observed effects .

Q. What strategies optimize the crystallinity of this compound for X-ray diffraction studies?

Methodological Answer: Crystallization trials employ solvent vapor diffusion (e.g., methanol/water mixtures) or slow evaporation. SHELX software refines crystal structures, leveraging high-resolution data (≤1.0 Å) to resolve positional disorder of the nitro and amino groups. Twinning tests (e.g., using PLATON) ensure data integrity .

Q. How does this compound interact with DNA or proteins in mechanistic studies?

Methodological Answer:

- Fluorescence Quenching Assays: Monitor binding to bovine serum albumin (BSA) via tryptophan fluorescence quenching. Stern-Volmer plots quantify binding constants (Kb).

- Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon intercalation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.